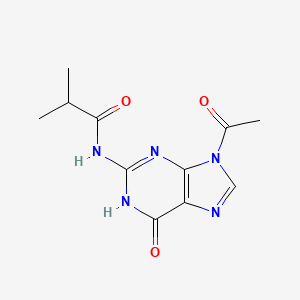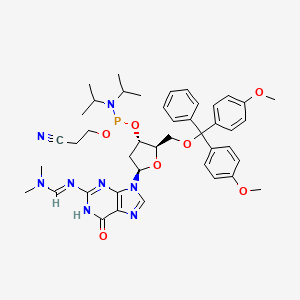
Diketogulonic acid (potassium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diketogulonic acid (potassium) is a chemical compound with the molecular formula C6H7O7K It is a potassium salt of diketogulonic acid, which is derived from the oxidation of ascorbic acid (vitamin C)
Preparation Methods
Synthetic Routes and Reaction Conditions
Diketogulonic acid (potassium) can be synthesized through the oxidation of ascorbic acid. The process involves the conversion of ascorbic acid to dehydroascorbic acid, which is further oxidized to diketogulonic acid. The potassium salt is then formed by neutralizing diketogulonic acid with potassium hydroxide.
Industrial Production Methods
In industrial settings, the production of diketogulonic acid (potassium) typically involves the fermentation of glucose using specific strains of bacteria such as Gluconobacter oxydans. This fermentation process produces 2,5-diketo-D-gluconic acid, which can be further processed to obtain diketogulonic acid. The final step involves the neutralization with potassium hydroxide to form the potassium salt .
Chemical Reactions Analysis
Types of Reactions
Diketogulonic acid (potassium) undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce compounds such as oxalic acid and threonic acid.
Reduction: It can be reduced back to ascorbic acid under specific conditions.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Oxalic acid, threonic acid.
Reduction: Ascorbic acid.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Diketogulonic acid (potassium) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It plays a role in the study of vitamin C metabolism and its degradation products.
Medicine: It is investigated for its potential antioxidant properties and its role in preventing oxidative stress-related diseases.
Industry: It is used in the production of vitamin C and other related compounds .
Mechanism of Action
Diketogulonic acid (potassium) exerts its effects primarily through its role as an intermediate in the metabolism of ascorbic acid. It participates in various biochemical pathways, including the tricarboxylic acid cycle, where it can influence the levels of metabolites such as succinate, fumarate, and malate. Its antioxidant properties also play a significant role in protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Ascorbic acid (vitamin C): The precursor of diketogulonic acid.
Dehydroascorbic acid: An intermediate in the oxidation of ascorbic acid to diketogulonic acid.
Threonic acid: A product of the further oxidation of diketogulonic acid.
Uniqueness
Diketogulonic acid (potassium) is unique due to its dual role as both an intermediate in vitamin C metabolism and a compound with potential antioxidant properties. Its ability to participate in various biochemical reactions and pathways makes it a valuable compound for research and industrial applications .
Properties
InChI |
InChI=1S/2C6H12O7.K/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGNUVCQTWGCEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[K] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24KO14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B1436829.png)


![N-[1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]imidazolidin-2-ylidene]nitramide](/img/structure/B1436832.png)



![3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-A]pyrimidin+](/img/structure/B1436841.png)



![4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole](/img/structure/B1436851.png)
![N-[[3-[5-Methyl-4-[4-[[(1-oxopropyl)amino]sulfonyl]phenyl]-3-isoxazolyl]phenyl]sulfonyl]-propanamide](/img/structure/B1436852.png)
